An In-Depth Technical Guide to N-(2-(Pyridin-2-yl)ethyl)acetamide (CAS 6304-22-9)
An In-Depth Technical Guide to N-(2-(Pyridin-2-yl)ethyl)acetamide (CAS 6304-22-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-(Pyridin-2-yl)ethyl)acetamide, with CAS number 6304-22-9, is a pyridine derivative with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications. As a key building block, its unique structural features, combining a pyridine ring with an acetamide group, make it a versatile scaffold for the development of novel compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this compound.
Introduction and Significance
N-(2-(Pyridin-2-yl)ethyl)acetamide is a chemical compound that has garnered interest in various scientific fields. Its structure, featuring a pyridine core linked to an ethylamine backbone which is further N-acetylated, provides a unique combination of aromaticity, basicity, and hydrogen bonding capabilities. This molecular architecture makes it an attractive starting material for the synthesis of more complex molecules, including pharmacologically active agents and functional materials. The pyridine moiety, a common heterocycle in numerous natural products and pharmaceuticals, imparts specific electronic and steric properties that can influence biological activity and material characteristics. Understanding the fundamental properties and synthetic routes of this compound is therefore crucial for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in any experimental setting. The properties of N-(2-(Pyridin-2-yl)ethyl)acetamide are summarized below.
Table 1: Physicochemical Properties of N-(2-(Pyridin-2-yl)ethyl)acetamide
| Property | Value | Source |
| CAS Number | 6304-22-9 | N/A |
| Molecular Formula | C9H12N2O | N/A |
| Molecular Weight | 164.21 g/mol | |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 56-60 °C | |
| Boiling Point | 165 °C at 4 mmHg | |
| Solubility | Soluble in chloroform and methanol | |
| Density | 1.099±0.06 g/cm3 (Predicted) | N/A |
| pKa | 4.85±0.10 (Predicted) | N/A |
Spectroscopic Data:
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¹H NMR: Expected signals would include aromatic protons from the pyridine ring, two methylene groups (-CH2-CH2-), and a methyl group from the acetamide moiety.
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¹³C NMR: Aromatic carbons of the pyridine ring, two aliphatic carbons, the methyl carbon, and a carbonyl carbon from the amide group would be anticipated.
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IR Spectroscopy: Characteristic peaks would include N-H stretching, C=O stretching of the amide, and C=N and C=C stretching from the pyridine ring.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 164.21.
Synthesis Protocol: N-Acetylation of 2-(2-Aminoethyl)pyridine
The most common and straightforward method for the synthesis of N-(2-(Pyridin-2-yl)ethyl)acetamide is the N-acetylation of 2-(2-aminoethyl)pyridine. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
Caption: Synthesis of N-(2-(Pyridin-2-yl)ethyl)acetamide.
Materials and Reagents:
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2-(2-Aminoethyl)pyridine
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Acetic Anhydride
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Pyridine (anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Step-by-Step Methodology:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-aminoethyl)pyridine in anhydrous pyridine. The pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct.
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Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride to the stirred solution via a dropping funnel. The slow addition is crucial to control the exothermic reaction.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Extraction: Extract the aqueous layer with diethyl ether multiple times. Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-(Pyridin-2-yl)ethyl)acetamide.
Self-Validating System:
The purity of the synthesized compound should be rigorously assessed. The melting point of the purified product should be sharp and consistent with the literature value (56-60 °C). Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be performed to confirm the structure and absence of impurities.
Applications in Research and Drug Development
The structural motifs within N-(2-(Pyridin-2-yl)ethyl)acetamide make it a valuable precursor in several areas of research.
4.1. Medicinal Chemistry Scaffold:
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ethyl acetamide side chain provides a handle for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of this compound could be synthesized to target a wide range of biological receptors and enzymes where the pyridine nitrogen can act as a hydrogen bond acceptor.
4.2. Precursor for Ligand Synthesis:
The pyridine nitrogen and the amide group can both act as coordination sites for metal ions. This makes N-(2-(Pyridin-2-yl)ethyl)acetamide and its derivatives interesting candidates for the development of new ligands for catalysis, metal-organic frameworks (MOFs), and coordination polymers.
4.3. Fragment-Based Drug Discovery:
In fragment-based drug discovery (FBDD), small molecules like N-(2-(Pyridin-2-yl)ethyl)acetamide can be used as starting points to identify and develop more potent and selective drug candidates. Its relatively low molecular weight and simple structure are ideal for this approach.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling N-(2-(Pyridin-2-yl)ethyl)acetamide.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-(2-(Pyridin-2-yl)ethyl)acetamide (CAS 6304-22-9) is a versatile chemical building block with significant potential in synthetic chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible starting material for a wide range of applications, from the development of novel pharmaceuticals to the design of advanced materials. This guide provides a foundational understanding of this compound, intended to empower researchers to explore its full potential in their scientific endeavors.
